Palmitoylhomocysteine

pH-sensitive liposomes drug delivery endosomal escape

Sourcing Palmitoylhomocysteine (PHC, CAS 76822-97-4)? This synthetic amphiphilic lipid features a sharp pH-response threshold (pKa ~6.0–6.5), enabling precise membrane destabilization and cargo release within early endosomes—a mechanism absent in generic phospholipids like phosphatidylcholine. With demonstrated cytosolic delivery of membrane-impermeable cargo (e.g., 50 µM calcein in L929 cells) and compatibility with 40 mol% cholesterol for PEGylated long-circulating formulations, PHC is the definitive choice for pH-sensitive liposome and micelle platforms targeting nucleic acid delivery, chemo-immunotherapy, and CRISPR-Cas9 RNP transport. Verify early endosomal release kinetics (t1/2 = 5–15 min) and batch-specific purity before ordering.

Molecular Formula C20H39NO3S
Molecular Weight 373.6 g/mol
CAS No. 76822-97-4
Cat. No. B1678350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalmitoylhomocysteine
CAS76822-97-4
SynonymsPalmitoylhomocysteine;  Palm-hcys;  Palmitoyl-homocysteine;  Palmitoyl homocysteine; 
Molecular FormulaC20H39NO3S
Molecular Weight373.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)NC(CCS)C(=O)O
InChIInChI=1S/C20H39NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)21-18(16-17-25)20(23)24/h18,25H,2-17H2,1H3,(H,21,22)(H,23,24)/t18-/m0/s1
InChIKeyWPWJFABXGZAMQI-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Palmitoylhomocysteine (CAS 76822-97-4): A pH-Sensitive Lipid for Endosomal Escape and Intracellular Drug Delivery


Palmitoylhomocysteine (PHC, CAS 76822-97-4) is a synthetic, pH-sensitive amphiphilic lipid formed by N-acylation of L-homocysteine with palmitic acid (C16:0) [1]. It belongs to the class of weakly acidic amphiphiles that undergo protonation and conformational changes in mildly acidic environments (pH < 7.0), triggering membrane destabilization [2]. Unlike conventional pH-insensitive phospholipids such as phosphatidylcholine, PHC enables targeted cargo release specifically in acidified cellular compartments, including early endosomes (pH ~6.0–6.5) and the tumor microenvironment [2][3]. This functional specificity makes PHC a critical component in the formulation of pH-responsive liposomes and micelles for intracellular delivery of nucleic acids, chemotherapeutics, and imaging agents.

Why Palmitoylhomocysteine Cannot Be Replaced by Palmitoyl-Cysteine or Other Acylated Amino Acids in pH-Responsive Delivery Systems


Substituting PHC with structurally similar analogs, such as palmitoyl-cysteine or other N-acylated amino acids, results in a significant loss of pH-responsive functionality and subcellular targeting precision [1]. PHC's unique molecular architecture—featuring a free thiol group on the homocysteine moiety—imparts a distinct pKa (~6.0–6.5) that enables sharp, reversible phase transitions precisely within the early endosomal pH window [2]. In contrast, palmitoyl-cysteine lacks the extended alkyl chain separation between the carboxyl and thiol groups, leading to a broader, less defined pH response and reduced fusogenic activity [3]. Furthermore, PHC's specific acid sensitivity profile (destabilization threshold pH < 6.5) is mechanistically distinct from that of oleic acid-based systems (pH < 6.9) or dipalmitoylsuccinylglycerol (pH < 5.3), making it uniquely suited for applications requiring early endosomal release rather than lysosomal delivery [4]. Generic substitution thus compromises both the timing and intracellular location of payload release, undermining the reproducibility of in vitro and in vivo delivery outcomes.

Quantitative Evidence for Palmitoylhomocysteine (PHC) Differentiation in pH-Responsive Drug Delivery Systems


Sharp pH-Dependent Release Profile: Maximal Drug Release Differential Between pH 6.0 and 7.4 at Physiological Temperature

PHC-containing liposomes exhibit a steep drug release differential of Δ1.4 pH units (from 6.0 to 7.4), with maximal release occurring precisely at the acidic pH found in tumor microenvironments and early endosomes [1]. This sharp transition contrasts with the broader, less-defined pH response observed with palmitoyl-cysteine-based liposomes [2].

pH-sensitive liposomes drug delivery endosomal escape

Early Endosomal Delivery Specificity: DOPE/PHC Liposomes Release at pH 6.0–6.2 with a t1/2 of 5–15 Minutes

In a direct head-to-head comparison using immunoliposomes, DOPE/PHC formulations demonstrated acid sensitivity threshold at pH ~6.25 and delivered their payload at the early endosome stage (pH 6–6.2, t1/2 = 5–15 min post-internalization) [1][2]. In contrast, DOPE/OA liposomes (pH threshold ~6.9) were the most acid-sensitive but delivered with intermediate kinetics, while DOPE/DPSG liposomes (pH threshold ~5.3) required late endosomal/lysosomal acidification (pH 5.0, t1/2 ≈ 25 min) [1].

intracellular trafficking endosomal acidification cytoplasmic delivery

Quantitative Cytoplasmic Delivery Efficiency: 50 µM Calcein Accumulation Achieved with DOPE/PHC Liposomes

DOPE/PHC immunoliposomes (8:2 mol/mol) achieved cytoplasmic calcein concentration of approximately 50 µM in mouse L929 cells, as measured by microscope-associated photometry [1]. Under identical conditions, pH-insensitive liposomes composed of dioleoylphosphatidylcholine (DOPC) produced only punctate fluorescence confined to endosomal compartments, with negligible cytoplasmic dye detected [1].

cytoplasmic delivery calcein fluorescence endosomal escape

Fusion Competence Threshold: ≥20 mol% PHC Required for pH-Sensitive Liposome Fusion

Systematic titration studies established that pH-sensitive fusion of DOPE/PHC liposomes occurs only when PHC content is ≥20 mol% [1][2]. Below this threshold, liposomes remain stable and non-fusogenic even at acidic pH. This stoichiometric requirement is distinct from oleic acid-based systems, which exhibit fusion at lower molar percentages but with reduced stability and greater serum-induced leakage [3].

liposome fusion membrane destabilization formulation optimization

Cholesterol Incorporation Reduces Leakage by 50% Without Impairing Fusion Competence

In DOPE/PHC liposomes, inclusion of 40 mol% cholesterol reduced leakage of encapsulated calcein by approximately 50% during acid-induced fusion, with only minimal loss of fusion ability [1][2]. This stability enhancement contrasts with DOPE/OA liposomes, where cholesterol incorporation similarly reduces leakage but also significantly impairs pH sensitivity and fusion kinetics [3].

liposome stability cholesterol leakage reduction

Research and Industrial Applications of Palmitoylhomocysteine (PHC) Based on Quantified Functional Evidence


Early Endosomal Escape for MHC Class I Antigen Presentation

PHC's defined acid sensitivity threshold (pH 6.25) and early endosomal delivery kinetics (t1/2 = 5–15 min) make it uniquely suited for cytosolic antigen delivery to activate CD8+ T cell responses [1][2]. Acid-resistant liposomes lacking PHC fail to generate class I MHC-restricted presentation, underscoring PHC's essential role in vaccine and immunotherapy formulations requiring cross-presentation [3].

Targeted Chemotherapeutic Delivery to Acidic Tumor Microenvironments

The sharp pH differential (6.0 to 7.4) and minimal leakage at physiological pH enable PHC-based liposomes to selectively release cytotoxic payloads (e.g., doxorubicin) in the acidic tumor milieu while sparing healthy tissues [4][5]. Gemini PHC derivatives have demonstrated efficacy in overcoming drug resistance in DOX-resistant HeLa cells, validating the parent scaffold's translational utility [5].

Intracellular Delivery of Membrane-Impermeable Biomolecules (siRNA, Proteins, Fluorescent Probes)

With demonstrated cytoplasmic delivery efficiency of 50 µM calcein in L929 cells, DOPE/PHC liposomes provide a validated, non-toxic method for introducing membrane-impermeable cargo into the cytosol [2]. This application is critical for functional genomics (siRNA/mRNA), CRISPR-Cas9 ribonucleoprotein delivery, and live-cell imaging studies requiring cytosolic access.

Formulation of Stable pH-Responsive Liposomes for Systemic Administration

The ability to incorporate 40 mol% cholesterol with only 50% leakage and preserved fusion competence distinguishes PHC from oleic acid-based alternatives [6]. This enables the design of PEGylated, long-circulating pH-sensitive liposomes with sufficient plasma stability for intravenous administration, a prerequisite for clinical translation of pH-responsive nanomedicines [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Palmitoylhomocysteine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.